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Compound of Interest

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-
Compound Name:

3-carbaldehyde

Cat. No.: B111259

InChiKey: RPBDGPLCGCJDOM-UHFFFAQYSA-N

This technical guide provides a comprehensive overview of 5-Fluoro-1H-pyrrolo[2,3-
b]pyridine-3-carbaldehyde, a key heterocyclic intermediate in the development of targeted
therapeutics. This document is intended for researchers, medicinal chemists, and drug
development professionals.

Core Compound Identification

A foundational component for innovative drug design, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-
carbaldehyde, also known as 5-fluoro-7-azaindole-3-carbaldehyde, belongs to the
pyrrolopyridine class of compounds. Its structure is a critical scaffold for synthesizing molecules
with significant biological activity.
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Identifier Value

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-

UPAC Name carbaldehyde

InChl Key RPBDGPLCGCJIDOM-UHFFFAOYSA-N
CAS Number 1171920-17-4

Molecular Formula CsHsFN20

Molecular Weight 164.14 g/mol

SMILES O=Cclc[nH]c2ncc(F)ccl2

Strategic Importance in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving
as the core for numerous kinase inhibitors. The introduction of a fluorine atom at the 5-position
can enhance metabolic stability and binding affinity, while the carbaldehyde group at the 3-
position provides a versatile synthetic handle for further molecular elaboration. Derivatives of
this core have shown potent inhibitory activity against several key protein families implicated in
oncology and immunology.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine
nucleus has been successfully utilized to develop potent FGFR inhibitors. These compounds
typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking
downstream signaling.

Table 1: Biological Activity of Representative 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitors
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Data extracted from studies on derivatives of the core scaffold and is not representative of 5-
Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde itself, but illustrates the potential of the
scaffold.[1][2]

Janus Kinase (JAK) Inhibition

The JAK family of tyrosine kinases plays a critical role in cytokine signaling pathways that
regulate immune and inflammatory responses. Selective inhibition of JAKSs, particularly JAKS, is
a validated strategy for treating autoimmune diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold
has been explored for the development of novel JAK inhibitors.

Influenza PB2 Inhibition

Recent research has identified that derivatives incorporating the 5-fluoro-1H-pyrrolo[2,3-
b]pyridine core can act as potent inhibitors of the influenza A virus PB2 protein, a subunit of the
viral RNA-dependent RNA polymerase. This highlights the scaffold's versatility and potential in
developing novel antiviral agents.

Table 2: Biological Activity of a 5-fluoro-1H-pyrrolo[2,3-b]pyridine Derivative as a PB2 Inhibitor

Antiviral ECso

Compound ID Target K_D (uM, SPR) K _D (pM, ITC) (M)
p

12b Influenza PB2 0.11 0.19 1.025

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b111259?utm_src=pdf-body
https://www.benchchem.com/product/b111259?utm_src=pdf-body
https://wap.guidechem.com/question/what-is-the-synthesis-method-o-id134199.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9033946/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound 12b is a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivative.[3]

Synthesis and Experimental Protocols

The title compound is synthesized from 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-
azaindole). The key transformation is the introduction of a formyl group at the C3 position of the
pyrrole ring, which is electron-rich and susceptible to electrophilic substitution. The Vilsmeier-
Haack reaction is the standard method for this formylation.

Proposed Synthesis Workflow
G-Fluoro-lH-pyrrolo[Z,S-b]pyridin? C/ilsmeier Reagent Formatior)
(Starting Material) (POCIs + DMF)

'

(Vilsmeier-Haack Formylation

Hydrolysis

G-Fluoro-lH-pyrroIo[Z,3-b]pyridine-3-carbaldehyd3

(Final Product)
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Caption: Synthetic workflow for the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established chemical principles for the
formylation of electron-rich heterocyclic systems.

Materials:

e 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
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e Phosphorus oxychloride (POCIs)

e N,N-Dimethylformamide (DMF), anhydrous

e Dichloromethane (DCM), anhydrous

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

o Water (H20)

e Brine (saturated aqueous NacCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

e Argon or Nitrogen gas

Procedure:

» Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped
with a magnetic stirrer, dropping funnel, and an inert gas inlet, add anhydrous N,N-
Dimethylformamide (DMF, 3.0 eq.). Cool the flask to O °C in an ice-water bath.

e Slowly add phosphorus oxychloride (POCIs, 1.2 eq.) dropwise via the dropping funnel over
15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

 After the addition is complete, allow the mixture to stir at O °C for 30 minutes, during which
the Vilsmeier reagent will form as a solid or viscous oil.

o Formylation: Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous
dichloromethane (DCM). Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.

» Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor
the reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed (typically 2-4 hours).

o Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by
adding crushed ice, followed by the dropwise addition of a saturated agqueous sodium
bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).
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o Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane (3x).

o Combine the organic layers, wash with water and then with brine.

¢ Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting
with a gradient of ethyl acetate in hexanes to afford the pure 5-Fluoro-1H-pyrrolo[2,3-
b]pyridine-3-carbaldehyde.

Relevant Signaling Pathways

The therapeutic potential of compounds derived from this scaffold stems from their ability to
modulate critical cellular signaling pathways.
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Caption: Inhibition of the FGFR signaling cascade.

Generic Kinase Inhibitor Screening Workflow
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The discovery of potent kinase inhibitors from the 1H-pyrrolo[2,3-b]pyridine scaffold involves a
structured screening process.
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Caption: Typical workflow for kinase inhibitor discovery.

Conclusion
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5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a high-value chemical intermediate
with demonstrated relevance in the synthesis of targeted therapies. Its core structure is integral
to the development of inhibitors for clinically important targets such as FGFR and JAK kinases.
The synthetic accessibility and versatile reactivity of the aldehyde functional group make it an
ideal starting point for the generation of diverse compound libraries aimed at discovering next-
generation therapeutics for cancer, inflammatory disorders, and viral infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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